Bornyl methanoate

Stereochemistry Chiral purity Quality control

Bornyl methanoate (CAS 74219-20-8), systematically designated (1R,2S,4R)-born-2-yl formate, is a stereochemically defined bicyclic monoterpenoid ester of the bornane class. It is the formate ester of (–)-borneol, precisely characterized by three defined stereocenters (1R,2S,4R), distinguishing it from the racemic DL-bornyl formate (CAS 7492-41-3) and the exo-configured isobornyl formate (CAS 1200-67-5).

Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
CAS No. 74219-20-8
Cat. No. B12784744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBornyl methanoate
CAS74219-20-8
Molecular FormulaC11H18O2
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(C2)OC=O)C)C
InChIInChI=1S/C11H18O2/c1-10(2)8-4-5-11(10,3)9(6-8)13-7-12/h7-9H,4-6H2,1-3H3/t8-,9+,11+/m1/s1
InChIKeyRDWUNORUTVEHJF-YWVKMMECSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in oils;  Slightly soluble in water
Soluble (in ethanol)

Bornyl Methanoate (CAS 74219-20-8): Stereochemically Defined Formate Ester for Analytical and Formulation Precision


Bornyl methanoate (CAS 74219-20-8), systematically designated (1R,2S,4R)-born-2-yl formate, is a stereochemically defined bicyclic monoterpenoid ester of the bornane class . It is the formate ester of (–)-borneol, precisely characterized by three defined stereocenters (1R,2S,4R), distinguishing it from the racemic DL-bornyl formate (CAS 7492-41-3) and the exo-configured isobornyl formate (CAS 1200-67-5) [1]. With a molecular weight of 182.26 g·mol⁻¹, a boiling point of 213.6°C at 760 mmHg, and a predicted logP of 3.19, this compound occupies a distinct physicochemical space within the terpene ester portfolio relevant to fragrance, flavor, and chiral-pool synthetic applications .

Why Generic Substitution of Bornyl Methanoate (CAS 74219-20-8) with Acetate or Isobornyl Esters Risks Analytical and Functional Deviation


Superficial structural homology among bornane-derived esters masks quantifiable differences in stereochemistry, volatility, chromatographic behavior, and regulatory classification that preclude one-to-one interchange. The endo-configured (1R,2S,4R) stereoisomer exhibits a Kovats retention index of 1208 on non-polar columns, clearly resolved from both bornyl acetate (1285 on DB-5) and isobornyl formate (1228 on OV101) [1][2]. Its vapor pressure of 0.2 mmHg at 25°C delivers a headspace concentration profile distinct from the less volatile bornyl acetate (0.1 mmHg), while its lower predicted logP (3.19 vs. 3.30–3.89 for bornyl acetate) alters partitioning behavior in multi-phase systems . Regulatory frameworks further enforce differentiation: bornyl formate (FEMA 2161, JECFA 1389) and isobornyl formate (FEMA 2162, JECFA 1390) carry separate evaluations, with JECFA specifically noting that isobornyl formate specifications may include small amounts of bornyl formate, not the reverse [3]. These orthogonal lines of evidence establish that compound selection based solely on the bornane ester scaffold carries material risk for analytical misidentification, formulation inconsistency, and regulatory non-compliance.

Bornyl Methanoate (CAS 74219-20-8): Quantified Evidence of Differentiation from Closest Analogs


Stereochemical Identity: (1R,2S,4R) Defined Enantiomer vs. Racemic DL-Bornyl Formate (CAS 7492-41-3)

CAS 74219-20-8 is the single, stereochemically defined (1R,2S,4R)-born-2-yl formate with three unequivocally assigned stereocenters, whereas CAS 7492-41-3 is the unspecified DL (racemic) mixture . The (1R,2S,4R) configuration corresponds to the formate ester of naturally occurring (–)-borneol, as opposed to the exo (1R,2R,4R) configuration of isobornyl formate [1]. For procurement purposes, CAS 74219-20-8 guarantees the endo relationship between the formate ester and the gem-dimethyl bridge, a structural feature that determines both chiral recognition in biological systems and chromatographic retention behavior.

Stereochemistry Chiral purity Quality control

GC Retention Index: Resolvable Separation from Bornyl Acetate and Isobornyl Formate on Standard Columns

The Kovats retention index (RI) of bornyl formate on a non-polar CP-Sil-5CB column is 1208, which is 77 units lower than bornyl acetate (RI 1285 on DB-5) and 20 units lower than isobornyl formate (RI 1228 on OV101) [1][2][3]. On a polar Carbowax 20M phase, bornyl formate elutes at RI 1610, compared to bornyl acetate at RI 1580 and isobornyl formate at RI 1596 [1][2][3]. These ΔRI values of 20–77 units on non-polar phases and 14–30 units on polar phases exceed the typical within-laboratory reproducibility threshold (≈5–10 RI units), providing unambiguous chromatographic resolution for identity confirmation and purity assessment in complex essential oil or fragrance matrices.

Analytical Chemistry GC-MS identification Quality assurance

Vapor Pressure Differential: Higher Volatility Drives Distinct Headspace Dynamics vs. Bornyl Acetate

Bornyl formate exhibits a predicted vapor pressure of 0.2±0.4 mmHg at 25°C, which is approximately twofold higher than bornyl acetate at 0.1±0.4 mmHg at 25°C . This difference is consistent with the lower molecular weight of the formate ester (182.26 vs. 196.29 g·mol⁻¹) and the reduced van der Waals surface of the formyl group compared to the acetyl moiety. The higher vapor pressure translates to a greater headspace concentration at equilibrium under identical temperature and formulation conditions, meaning that at equimolar incorporation in a fragrance base, bornyl formate will contribute a higher gas-phase concentration during the early evaporation phase. Conversely, when sustained odor tenacity is required, bornyl acetate's lower vapor pressure may be functionally preferable, underscoring that the formate and acetate are not interchangeable without altering the temporal odor profile.

Fragrance science Physicochemical properties Formulation design

Regulatory Categorization: Separate JECFA Evaluations and FEMA Numbers for Bornyl Formate and Isobornyl Formate

Bornyl formate (CAS 7492-41-3/74219-20-8) and isobornyl formate (CAS 1200-67-5) are evaluated as distinct flavoring substances by JECFA. Bornyl formate carries JECFA number 1389 and FEMA number 2161, whereas isobornyl formate is assigned JECFA number 1390 and FEMA number 2162 [1][2]. Both were evaluated in 2004 with the conclusion of "no safety concern at current levels of intake when used as a flavouring agent" [1]. Critically, the JECFA specification for isobornyl formate explicitly states that the minimum assay value "may include small amounts of bornyl formate" [2], establishing an asymmetric purity relationship: isobornyl formate may contain bornyl formate as an impurity, but the reverse is not specified. For procurement of bornyl formate intended for food or flavor applications, this means that material sourced under CAS 74219-20-8 must be verified free of isobornyl formate contamination to avoid mislabeling under FEMA 2161 and to ensure compliance with the intended regulatory registration.

Regulatory compliance Food safety Flavor ingredient procurement

Octanol-Water Partition Coefficient (logP): Lower Lipophilicity of the Formate Ester vs. Bornyl Acetate

The predicted logP (octanol-water partition coefficient) of bornyl formate is 3.19 (ACD/Labs) to 3.31 (KOWWIN v1.67 estimate), whereas bornyl acetate exhibits a higher logP range of 3.30 (experimental XlogP) to 3.89 (chromatographically derived) [1][2]. The difference of approximately 0.1–0.7 log units corresponds to a 1.3- to 5-fold lower octanol-water partition coefficient for the formate ester, reflecting the greater polarity of the formyl carbonyl compared to the acetyl group. This translates to marginally lower predicted bioaccumulation: the ACD/BCF (pH 5.5–7.4) for bornyl formate is 120.55, and the ACD/KOC is 1074.77 . While direct experimental BCF data for bornyl acetate are not available in the compiled sources, the logP difference supports the inference that bornyl formate may exhibit slightly reduced tendency to partition into lipid compartments and organic matter in environmental or physiological systems, a factor relevant for both ecotoxicological risk assessment and dermal absorption modeling in cosmetic safety evaluations.

Environmental fate Bioaccumulation assessment QSAR modeling

Bornyl Methanoate (CAS 74219-20-8): Evidence-Backed Application Scenarios for Procurement and Research Use


Enantioselective Synthesis and Chiral Pool Applications Requiring Defined (1R,2S,4R) Stereochemistry

Researchers engaged in asymmetric synthesis or natural product total synthesis who require a chiral-pool starting material with unambiguous (1R,2S,4R) configuration should procure CAS 74219-20-8 rather than the racemic mixture (CAS 7492-41-3). The three defined stereocenters of the (1R,2S,4R)-born-2-yl formate provide a rigid bicyclic scaffold with predictable facial selectivity in subsequent transformations, including hydrolysis to enantiopure (–)-borneol. Use of the racemic DL formate would introduce an enantiomeric impurity that could compromise stereochemical fidelity in downstream steps and complicate chiral HPLC analysis .

GC-MS Quality Control of Essential Oils and Fragrance Raw Materials Using Diagnostic Kovats Retention Indices

Analytical laboratories performing GC-MS identification of terpene esters in essential oils (e.g., Valeriana officinalis, Achillea nobilis, Pulicaria gnaphalodes) can exploit the diagnostic RI values of bornyl formate (1208 on CP-Sil-5CB; 1610 on Carbowax 20M) to unambiguously distinguish it from co-occurring bornyl acetate (1285 on DB-5; 1580 on Carbowax 20M) and isobornyl formate (1228 on OV101; 1596 on Carbowax 20M) without reliance on mass spectral deconvolution alone. The 20–77 RI unit separation on non-polar phases exceeds routine within-laboratory reproducibility, making RI-based identification a robust orthogonal confirmation method for batch release testing [1][2].

Fragrance Formulation Design Targeting Higher Initial Headspace Impact with Greener, Earthy Top Notes

Perfumers and fragrance formulators seeking to achieve a pronounced green, earthy, herbal, balsamic top-note with higher initial volatility should select bornyl formate over bornyl acetate. The approximately twofold higher vapor pressure of the formate ester (0.2 vs. 0.1 mmHg at 25°C) translates to a greater gas-phase concentration in the critical first minutes after application, enhancing the perceived freshness and diffusion of the fragrance. This is particularly relevant for fine fragrance, air care, and personal care products where rapid odor impact is a key consumer acceptance parameter. For applications requiring longer substantivity (e.g., laundry care, candles), bornyl acetate may be a more appropriate selection, underscoring that the two esters serve distinct temporal roles in fragrance architecture .

Regulatory-Compliant Flavor Ingredient Sourcing with Distinct FEMA 2161 Registration

Food and beverage manufacturers formulating with bornyl formate as a flavoring agent must source material that is explicitly registered under FEMA 2161 and JECFA 1389, confirmed free of isobornyl formate contamination. Since isobornyl formate holds a separate FEMA 2162 registration and its JECFA specification acknowledges the potential presence of bornyl formate as an impurity, procurement of CAS 74219-20-8 from suppliers providing stereochemically verified material ensures that the ingredient's regulatory identity aligns with the intended FEMA GRAS designation. This prevents inadvertent introduction of an undeclared flavoring substance (isobornyl formate) that would require separate labeling and safety documentation [3].

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